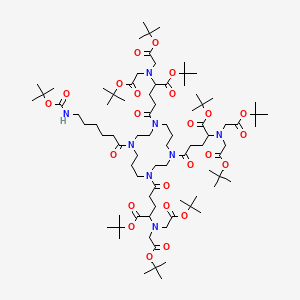
Tris-NTA per-Tert-butyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris-NTA per-Tert-butyl Ester involves the reaction of nitrilotriacetic acid (NTA) with tert-butyl chloroformate in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency and sustainability of the synthesis . These systems allow for continuous production and better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Tris-NTA per-Tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Substitution reactions involve the replacement of tert-butyl groups with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Hydrogen gas, nickel or rhodium catalyst
Substitution: Thionyl chloride, dichloromethane
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Acid chlorides
Wissenschaftliche Forschungsanwendungen
Chemistry: Tris-NTA per-Tert-butyl Ester is used in the synthesis of bifunctional chelating agents, which are essential for labeling biomolecules with radiometal or paramagnetic ions .
Biology: In biological research, the compound is used to study protein interactions and metal ion binding. It is particularly useful in proteomics for the purification and analysis of proteins .
Industry: In the industrial sector, this compound is used in the production of catalysts and other chemical intermediates .
Wirkmechanismus
Tris-NTA per-Tert-butyl Ester exerts its effects by forming stable complexes with metal ions. The compound’s nitrilotriacetic acid moiety binds to metal ions through coordination bonds, creating a stable chelate complex . This mechanism is crucial for its applications in proteomics and metal ion binding studies.
Vergleich Mit ähnlichen Verbindungen
DOTA-tris(tert-butyl ester): Used as a precursor for bifunctional chelating agents.
HBED-CC-tris(tert-butyl ester): Used in the preparation of chelating agents for radiopharmaceuticals.
Uniqueness: Tris-NTA per-Tert-butyl Ester is unique due to its specific structure, which allows for the formation of highly stable metal ion complexes. This property makes it particularly valuable in proteomics research and other applications requiring stable metal chelation .
Eigenschaften
Molekularformel |
C84H148N8O24 |
|---|---|
Molekulargewicht |
1654.1 g/mol |
IUPAC-Name |
tert-butyl 5-[4,8-bis[4-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-11-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C84H148N8O24/c1-75(2,3)107-65(97)52-90(53-66(98)108-76(4,5)6)58(71(103)113-81(19,20)21)37-40-62(94)87-46-35-47-89(64(96)42-39-60(73(105)115-83(25,26)27)92(56-69(101)111-79(13,14)15)57-70(102)112-80(16,17)18)51-50-88(45-34-44-86(48-49-87)61(93)36-32-31-33-43-85-74(106)116-84(28,29)30)63(95)41-38-59(72(104)114-82(22,23)24)91(54-67(99)109-77(7,8)9)55-68(100)110-78(10,11)12/h58-60H,31-57H2,1-30H3,(H,85,106) |
InChI-Schlüssel |
ZKMCGMDLFWZTEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCC(=O)N1CCCN(CCN(CCCN(CC1)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCC(C(=O)OC(C)(C)C)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)C(=O)CCCCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















